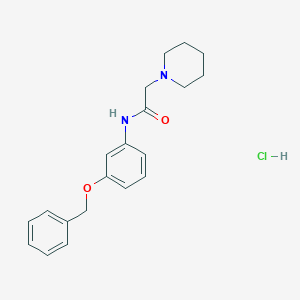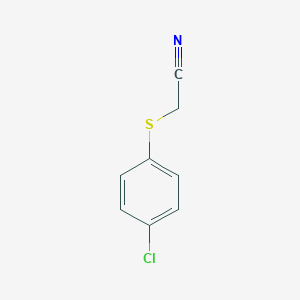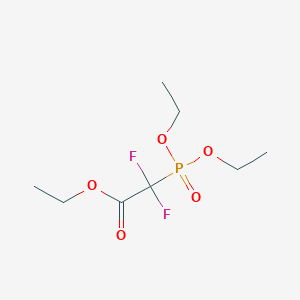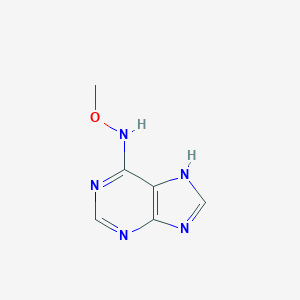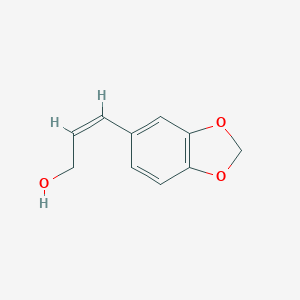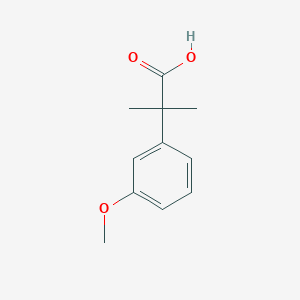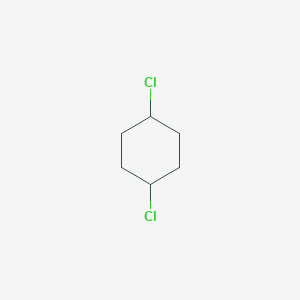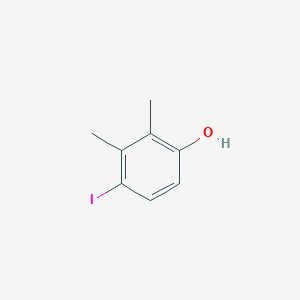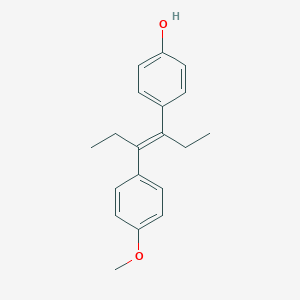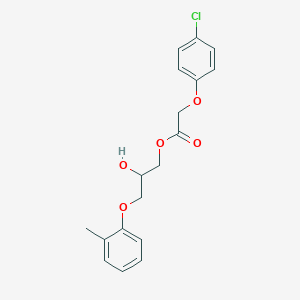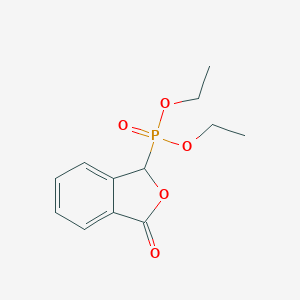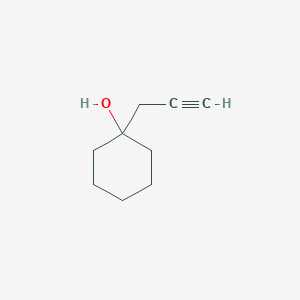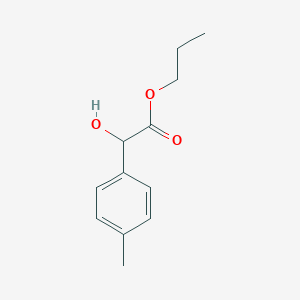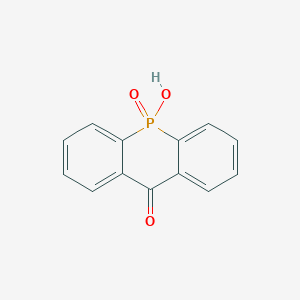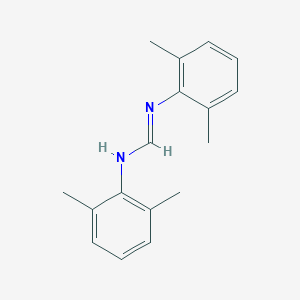
N,N'-bis(2,6-dimethylphenyl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,6-dimethylphenyl)methanimidamide, also known as BMDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMDM is a derivative of imidamide and is synthesized through a multi-step process. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N,N'-bis(2,6-dimethylphenyl)methanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2,6-dimethylphenyl)methanimidamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its purity can be monitored using standard analytical techniques. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations for use in lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in certain assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for research on N,N'-bis(2,6-dimethylphenyl)methanimidamide. One area of interest is the compound's potential use in cancer therapy. Further studies are needed to determine the optimal dose and administration schedule for this compound in cancer treatment. Additionally, studies are needed to investigate the compound's potential use in combination with other anti-cancer agents. Another area of interest is the use of this compound as a catalyst in organic synthesis. Further studies are needed to optimize the reaction conditions and investigate the scope of the reaction. Finally, studies are needed to investigate the pharmacokinetics and toxicity profile of this compound in vivo, which will be important for the development of the compound as a therapeutic agent.
Métodos De Síntesis
N,N'-bis(2,6-dimethylphenyl)methanimidamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenylamine with formaldehyde and formic acid. The resulting intermediate is then reacted with ammonium chloride and hydrochloric acid to yield this compound. The synthesis process is complex and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N,N'-bis(2,6-dimethylphenyl)methanimidamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have antitumor activity and has been investigated for its potential use in cancer therapy. This compound has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use as a catalyst in organic synthesis.
Propiedades
Número CAS |
16596-05-7 |
|---|---|
Fórmula molecular |
C17H20N2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
N,N'-bis(2,6-dimethylphenyl)methanimidamide |
InChI |
InChI=1S/C17H20N2/c1-12-7-5-8-13(2)16(12)18-11-19-17-14(3)9-6-10-15(17)4/h5-11H,1-4H3,(H,18,19) |
Clave InChI |
KRVLLLZWGORPLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC=NC2=C(C=CC=C2C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC=NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



